molecular formula C15H13FO2 B1294001 3-(2-Fluorophenyl)-3-phenylpropanoic acid CAS No. 1142210-78-3

3-(2-Fluorophenyl)-3-phenylpropanoic acid

Cat. No.: B1294001
CAS No.: 1142210-78-3
M. Wt: 244.26 g/mol
InChI Key: VXCPNMWDGXASRW-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-3-phenylpropanoic acid (C₁₅H₁₃FO₂, MW 244.26) is a fluorinated derivative of 3-phenylpropanoic acid, characterized by a fluorine atom at the ortho position of one phenyl ring (Fig. 1).

Properties

IUPAC Name

3-(2-fluorophenyl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c16-14-9-5-4-8-12(14)13(10-15(17)18)11-6-2-1-3-7-11/h1-9,13H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCPNMWDGXASRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluorobenzene with phenylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-fluorophenyl is coupled with a phenylpropanoic acid derivative in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild conditions .

Industrial Production Methods

Industrial production of 3-(2-Fluorophenyl)-3-phenylpropanoic acid often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Enzymatic Deracemization

One of the notable applications of 3-(2-Fluorophenyl)-3-phenylpropanoic acid is in the field of enzymatic deracemization. Research has shown that certain enzymes, such as those from Burkholderia cepacia, exhibit high enantioselectivity when hydrolyzing substrates related to this compound. For instance, the hydrolysis of methyl esters derived from fluorinated arylcarboxylic acids can yield enantiomerically enriched acids with high enantioselectivity (up to 97%) . This process is crucial for synthesizing pharmaceuticals where specific enantiomers are required for efficacy and safety.

1.2 Structure-Activity Relationships

The compound has also been studied for its structure-activity relationships (SAR) in the context of dopamine transporter inhibitors. Variants of this compound have shown potential in preclinical models for treating psychostimulant abuse, indicating that modifications to its structure can enhance binding affinities and metabolic stability .

Materials Science

2.1 Self-Assembling Structures

In materials science, 3-(2-Fluorophenyl)-3-phenylpropanoic acid has been utilized to create self-assembled structures. Research indicates that dipeptides containing this compound can form nanotubular architectures through intermolecular interactions. These structures exhibit stability and resistance to proteolysis, making them promising candidates for biomedical applications . The presence of fluorine enhances lipophilicity, which is beneficial for drug delivery systems.

Synthetic Applications

3.1 Asymmetric Synthesis

The compound plays a role in asymmetric synthesis protocols, particularly involving threonine aldolases from Pseudomonas species. These enzymes facilitate the production of enantiomerically pure amino acids from substrates related to 3-(2-Fluorophenyl)-3-phenylpropanoic acid, demonstrating its utility in producing complex organic molecules with high selectivity .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryEnzymatic deracemization of fluorinated arylcarboxylic acidsHigh enantioselectivity (up to 97%)
Structure-Activity RelationshipsDevelopment of dopamine transporter inhibitorsEnhanced binding affinities
Materials ScienceCreation of self-assembled nanotubular structuresStability and non-cytotoxicity at 50 µM
Synthetic ApplicationsAsymmetric synthesis using threonine aldolasesEnantiomerically pure amino acids produced

Case Studies

Case Study 1: Enzymatic Deracemization
A study highlighted the use of Burkholderia cepacia enzymes to achieve high enantioselectivity in the hydrolysis of methyl esters derived from fluorinated arylcarboxylic acids. The resultant products were characterized using chiral HPLC, confirming the potential for synthesizing valuable pharmaceutical intermediates.

Case Study 2: Self-Assembling Dipeptides
Research into dipeptides containing 3-(2-Fluorophenyl)-3-phenylpropanoic acid revealed their ability to form stable nanotubes through various intermolecular interactions. These structures were evaluated for cytotoxicity and showed promise for drug delivery applications due to their stability and cellular incorporation capabilities.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Physicochemical Properties

The following table compares 3-(2-fluorophenyl)-3-phenylpropanoic acid with analogs differing in substituents on the phenyl rings or the propanoic acid backbone:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Notable Properties
3-(2-Fluorophenyl)-3-phenylpropanoic acid Not reported C₁₅H₁₃FO₂ 244.26 Not reported 2-Fluorophenyl, Phenyl Fluorine enhances acidity
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid 109089-77-2 C₁₇H₁₈O₃ 270.32 130–132 2-Methoxy, 5-Methyl, Phenyl Electron-donating groups; solid form
3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid Not reported C₁₅H₁₃BrO₃ 309.17 Not reported 5-Bromo, 2-Hydroxy, Phenyl Bromine increases steric bulk
3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid 1820687-74-8 C₁₅H₁₄N₂O₄ 286.28 Not reported 2-Nitroanilino, Phenyl Nitro group enhances reactivity
3-(Ethylamino)-3-phenylpropanoic acid 1081566-52-0 C₁₁H₁₅NO₂ 193.24 167–168 Ethylamino, Phenyl Amino group introduces basicity

Key Observations:

  • Electron Effects: The fluorine atom in the target compound increases the acidity of the carboxylic acid group compared to analogs with electron-donating substituents (e.g., methoxy in the 2-methoxy-5-methyl derivative) .
  • Reactivity: The nitro group in 3-[(2-nitrophenyl)amino]-3-phenylpropanoic acid may facilitate electrophilic substitution reactions, offering synthetic versatility .

Biological Activity

3-(2-Fluorophenyl)-3-phenylpropanoic acid, also known by its CAS number 1142210-78-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(2-Fluorophenyl)-3-phenylpropanoic acid comprises a propanoic acid backbone with two aromatic rings: one fluorinated phenyl group and one phenyl group. This unique arrangement may influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory effects : The compound has been studied for its potential to inhibit inflammatory pathways.
  • Antimicrobial properties : Preliminary studies suggest activity against certain bacterial strains.
  • Anticancer potential : Investigations into its effects on cancer cell lines have shown promise.

The biological activity of 3-(2-Fluorophenyl)-3-phenylpropanoic acid may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory responses, thereby reducing inflammation.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways related to cancer progression.
  • Oxidative Stress Reduction : By scavenging free radicals, it may contribute to reduced oxidative stress in cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have indicated that modifications to the phenyl rings can significantly impact the potency and selectivity of the compound. For instance:

ModificationEffect on Activity
Fluorination on the 2-positionIncreased lipophilicity and potential receptor affinity
Substitution on the phenyl ringAltered binding characteristics and enzyme inhibition efficacy

Case Studies

Several studies have explored the biological activity of 3-(2-Fluorophenyl)-3-phenylpropanoic acid:

  • Antimicrobial Activity :
    • A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL. The results indicated a strong correlation between fluorination and increased antimicrobial efficacy .
  • Anti-inflammatory Effects :
    • In vitro assays showed that the compound could reduce cytokine production in activated macrophages, suggesting a mechanism involving NF-kB pathway inhibition .
  • Anticancer Potential :
    • Research conducted on human cancer cell lines revealed that treatment with this compound led to a decrease in cell viability and induction of apoptosis at micromolar concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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